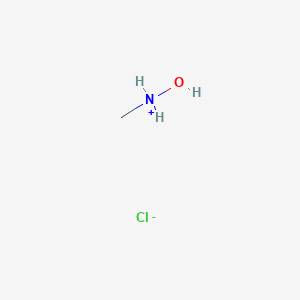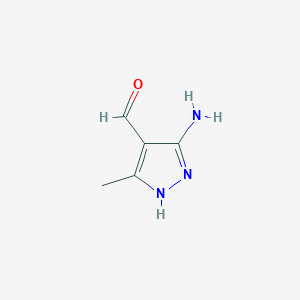
3-Hydroxykynurenine
Overview
Description
3-Hydroxykynurenine (3-HK) is a tryptophan metabolite. It is a chromophore or hydrophilic yellow compound present in the lens of the eye . It is synthesized from kynurenine by the action of the enzyme kynurenine 3-monooxygenase (KMO) .
Synthesis Analysis
The structures of 3-HK were confirmed through total synthesis . It is synthesized and purified as a primate lens ultraviolet filter . The concentrations present in the cortex of the lens remained constant with age .
Molecular Structure Analysis
3-HK has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3 .
Chemical Reactions Analysis
3-HK is involved in the tryptophan pathway, where it influences molecular processes critical to healthy aging including immune signaling, redox homeostasis, and energy production . It also fosters copper-dependent alpha-crystallin cross-linking .
Physical And Chemical Properties Analysis
3-HK is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3 . It has a role as a human metabolite . It is a natural product found in Eremothecium ashbyi, Euglena gracilis, and Saccharomyces cerevisiae .
Scientific Research Applications
Protection of Human Lenses from UV Damage
Specific Scientific Field
Ophthalmology and Biochemistry
Summary of the Application
3-Hydroxykynurenine O-β-D-glucoside (3OHKG) is known to protect the human lens from UV damage. It acts as a physical quencher of excited state species generated by incident radiation .
Methods of Application or Experimental Procedures
Compounds were detected and quantified by liquid chromatography with tandem mass spectrometry (LC-MS/MS) in 24 human lenses of different ages, of which 22 were normal and two had cataract .
Results or Outcomes
3OHKG concentrations decreased with age in the lens nuclei, whereas the levels of three novel species, 4- (2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W), 3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y), and 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG), increased, though to different extents .
Neurotransmitter Analysis
Specific Scientific Field
Summary of the Application
3-Hydroxykynurenine (3-HK or 3-HKyn) is a metabolite in the kynurenine pathway, the major route of tryptophan degradation in mammals .
Methods of Application or Experimental Procedures
For the analysis of 3-HK, an ALEXYS Neurotransmitter Analyzer has been used with a UHPLC column for fast and efficient analysis .
Results or Outcomes
3-HK is eluting within 10 minutes and could be detected down to a (calculated) detection limit of 0.4 nM .
Pigmentation in Goldenrod Crab Spider
Specific Scientific Field
Summary of the Application
3-Hydroxykynurenine is one of two pigments identified as responsible for the goldenrod crab spider’s (Misumena vatia) yellow coloration .
Methods of Application or Experimental Procedures
The coloration of the goldenrod crab spider is observed and analyzed, and the presence of 3-Hydroxykynurenine is identified through biochemical analysis .
Results or Outcomes
The presence of 3-Hydroxykynurenine in the goldenrod crab spider contributes to its yellow coloration, providing it with a form of camouflage in its natural habitat .
Ligand for Hsp70 Proteins
Summary of the Application
3-Hydroxykynurenine (3HOK) is a potential ligand for Hsp70 proteins and its effects on Drosophila memory after heat shock have been studied .
Methods of Application or Experimental Procedures
Computational estimation of affinity of 3HOK and other kynurenines binding to predicted ATP site of Drosophila melanogaster Hsp cognate 71 protein (Dhsp71) was performed using AutoDock Vina .
Results or Outcomes
The binding energy of 3HOK dimer is -9.4 kcal/mol; its orientation within the active site is close to that of ATP. This might be a new mechanism of producing a competitive inhibitor of Hsp70 chaperones that decreases organism ability to adapt to heat shock .
Regulation of Lipopolysaccharide-Stimulated IL-6 Production
Specific Scientific Field
Summary of the Application
3-Hydroxykynurenine has been found to regulate Lipopolysaccharide-Stimulated IL-6 Production and protect against endotoxic shock in mice .
Methods of Application or Experimental Procedures
The role of kynurenine 3-monooxygenase (KMO) in immune regulation was examined in LPS-induced endotoxemia using KMO −/− and KMO +/+ mice treated with the KMO inhibitor Ro61-8048 .
Results or Outcomes
The administration of 3-hydroxykynurenine as part of the treatment approach for sepsis or as an adjuvant therapy might reduce the overproduction of IL-6, which is responsible for severe endotoxemia, and ultimately improve the survival rates of patients with sepsis .
Dual Actions in the Central Nervous System
Specific Scientific Field
Summary of the Application
3-Hydroxykynurenine has been found to exert dual actions in the central nervous system .
Methods of Application or Experimental Procedures
The role of 3-Hydroxykynurenine in the central nervous system was studied through a comprehensive review of literature .
Results or Outcomes
3-Hydroxykynurenine has been found to have both neuroprotective and neurodegenerative effects, depending on its concentration . In moderate concentrations, it can act as an inhibitor of lipid peroxidation, ameliorating the toxic action of reactive oxygen species . However, its accumulation and auto-dimerization can lead to oxidative stress development, as manifested in neurodegenerative diseases and under acute stress .
Safety And Hazards
Future Directions
The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .
properties
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxykynurenine | |
CAS RN |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)






![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
